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Compound of Interest

Compound Name: 2-Bromo-3-(trifluoromethyl)phenol

Cat. No.: B037033

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-3-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2-Bromo-3-(trifluoromethyl)phenol (CAS No. 1214323-39-3). Due to the limited
availability of direct experimental spectra in public databases, this document focuses on
predicted spectroscopic characteristics based on established principles of nuclear magnetic
resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Detailed, generalized experimental protocols for obtaining this data are also provided. This
guide is intended to assist researchers in the identification, characterization, and quality control
of 2-Bromo-3-(trifluoromethyl)phenol in a drug discovery and development context.

Chemical Structure and Properties
e IUPAC Name: 2-Bromo-3-(trifluoromethyl)phenol

e Molecular Formula: C7H4BrFsO[1][2]

e Molecular Weight: 241.01 g/mol [1][2]

e CAS Number: 1214323-39-3[1][2]
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e Physical Form: Liquid at room temperature

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Bromo-3-
(trifluoromethyl)phenol. These predictions are derived from the analysis of structurally similar
compounds and established spectroscopic principles.

'H NMR Spectroscopy

Table 1: Predicted *H NMR Chemical Shifts (Solvent: CDCls, Reference: TMS at 0.00 ppm)

. Predicted Chemical o Coupling
Proton Assignment . Multiplicity .
Shift (ppm) Constants (J) in Hz
H-4 72-7.4 d 8.0-9.0
H-5 6.9-7.1 t 8.0-9.0
H-6 74-7.6 d 8.0-9.0
-OH 5.0-6.0 brs

Note: The chemical shifts of aromatic protons are influenced by the electron-withdrawing
effects of the bromine and trifluoromethyl groups, and the electron-donating effect of the
hydroxyl group. The phenolic proton's chemical shift can vary with concentration and solvent.

3C NMR Spectroscopy

Table 2: Predicted 13C NMR Chemical Shifts (Solvent: CDCIs, Reference: CDCIs at 77.16 ppm)
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. Predicted Chemical Shift Multiplicity (due to C-F
Carbon Assignment

(ppm) coupling)
C-1 (C-OH) 150 - 155 s
C-2 (C-Br) 110 - 115 s
C-3 (C-CFs) 130 - 135 q
C-4 125 - 130 S
C-5 115-120 S
C-6 130 - 135 S
-CFs 120 - 125 q

Note: The trifluoromethyl group will appear as a quartet in the 13C NMR spectrum due to
coupling with the three fluorine atoms. The carbon directly attached to the trifluoromethyl group
will also exhibit a quartet multiplicity.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~—2) Vibration Type Functional Group
3550 - 3200 O-H stretch (broad) Phenolic -OH

3100 - 3000 C-H stretch Aromatic C-H

1600 - 1585, 1500 - 1400 C=C stretch Aromatic ring

1350 - 1150 C-F stretch (strong) Trifluoromethyl (-CF3)
1250 - 1000 C-O stretch Phenolic C-O

850 - 550 C-Br stretch Aryl bromide

Mass Spectrometry (MS)
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Table 4: Predicted Mass Spectrometry Fragmentation (lonization Mode: Electron lonization -
El)

miz Interpretation

Molecular ion peak (M*, M++2) with ~1:1 ratio

240/242

due to 7°Br and 8!Br isotopes
221/223 [M-F]*
161 [M-Br]*
141 [M-Br-HF]* or [M-Br-COJ*
113 [CeHaF]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for 2-Bromo-3-
(trifluoromethyl)phenol.

NMR Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-3-
(trifluoromethyl)phenol in ~0.7 mL of deuterated chloroform (CDCIs). Add a small amount
of tetramethylsilane (TMS) as an internal standard (O ppm).

e 'H NMR Acquisition:
o Use a 400 MHz or higher field NMR spectrometer.
o Acquire the spectrum at room temperature.

o Typical parameters: spectral width of 12-15 ppm, pulse angle of 30-45 degrees, relaxation
delay of 1-2 seconds, and 16-32 scans.

e 13C NMR Acquisition:

o Use the same sample.
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o Acquire the spectrum with proton decoupling.

o Typical parameters: spectral width of 200-220 ppm, pulse angle of 45 degrees, relaxation
delay of 2-5 seconds, and 512-2048 scans.

Infrared (IR) Spectroscopy

o Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a
drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl)
plates.

e FTIR Acquisition:

[e]

Use a Fourier Transform Infrared (FTIR) spectrometer.

o

Record a background spectrum of the clean KBr/NaCl plates.

[¢]

Place the sample in the spectrometer and record the spectrum.

[¢]

Typical parameters: scan range of 4000-400 cm™1, resolution of 4 cm~1, and an
accumulation of 16-32 scans.

Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent
(e.g., methanol or dichloromethane) into the mass spectrometer via a suitable inlet system,
such as direct infusion or gas chromatography (GC-MS).

e Mass Analysis:
o Utilize an electron ionization (EI) source.
o Set the electron energy to 70 eV.

o Scan a mass range of m/z 40-300.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the logical workflow for the spectroscopic characterization of a
chemical compound like 2-Bromo-3-(trifluoromethyl)phenol.

Chemical Synthesis

Synthesis of 2-Bromo-3-(trifluoromethyl)phenol

Purification| & Isolation

|'— Purification (e.g., Chromatography) ——‘

Spectroscopic Analysis

NMR Spectroscopy
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Final Characterization

y y

Comprehensive Spectroscopic Report

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical
compound.

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for 2-Bromo-3-
(trifluoromethyl)phenol, along with generalized experimental protocols for data acquisition.
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While direct experimental data is not readily available, the predicted values and structural
assignments presented herein offer a valuable resource for researchers working with this
compound. The provided workflow diagram further clarifies the process of chemical
characterization using modern spectroscopic techniques. It is recommended that experimental
data be acquired and compared with these predictions for definitive structural confirmation and
purity assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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